molecular formula C16H13N5O7 B14577233 1-Methyl-5-phenylimidazole;2,4,6-trinitrophenol CAS No. 61278-69-1

1-Methyl-5-phenylimidazole;2,4,6-trinitrophenol

Cat. No.: B14577233
CAS No.: 61278-69-1
M. Wt: 387.30 g/mol
InChI Key: CILWKZKIUDZWOV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylimidazole can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups . On the other hand, 2,4,6-trinitrophenol is typically synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid. This reaction is highly exothermic and requires careful temperature control .

Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves the sulfonation of phenol with fuming sulfuric acid, followed by nitration with concentrated nitric acid. This method minimizes side reactions and ensures high yield . The synthesis of 1-Methyl-5-phenylimidazole on an industrial scale would likely follow similar routes as laboratory synthesis, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenylimidazole can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. Common reagents for these reactions include halogens, acids, and oxidizing agents . 2,4,6-trinitrophenol, being a highly nitrated compound, is prone to reduction reactions, often yielding amino derivatives .

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens in the presence of a catalyst.

    Nucleophilic Substitution: Strong nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    From 1-Methyl-5-phenylimidazole: Substituted imidazoles, oxidized imidazoles.

    From 2,4,6-trinitrophenol: Amino derivatives, reduced phenols.

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenylimidazole;2,4,6-trinitrophenol involves interactions with various molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trinitrophenol moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-phenylimidazole;2,4,6-trinitrophenol is unique due to the combination of an imidazole ring and a trinitrophenol moiety. This combination imparts both the reactivity of the imidazole ring and the explosive properties of trinitrophenol, making it a compound of interest for various applications.

Properties

CAS No.

61278-69-1

Molecular Formula

C16H13N5O7

Molecular Weight

387.30 g/mol

IUPAC Name

1-methyl-5-phenylimidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C10H10N2.C6H3N3O7/c1-12-8-11-7-10(12)9-5-3-2-4-6-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;1-2,10H

InChI Key

CILWKZKIUDZWOV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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